
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid is an organic compound that features a sulfonamide group, a nitro group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitroaromatic compound with t-butylamine and a sulfonyl chloride derivative under basic conditions.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acid catalysts for esterification, base catalysts for sulfonamide formation.
Major Products
Aminobenzoic Acid Derivatives: Formed through the reduction of the nitro group.
Substituted Sulfonamides: Formed through nucleophilic substitution reactions.
Esters: Formed through esterification of the carboxylic acid group.
科学研究应用
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound’s functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in studies involving enzyme inhibition, protein binding, and cellular uptake.
作用机制
The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating cellular responses.
相似化合物的比较
Similar Compounds
4-Nitrobenzoic Acid: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.
Sulfanilamide: Contains a sulfonamide group but lacks the nitro and benzoic acid moieties, limiting its applications compared to 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid.
属性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)15-10-12(19(22)23)6-9-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQRAOZNNIRRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

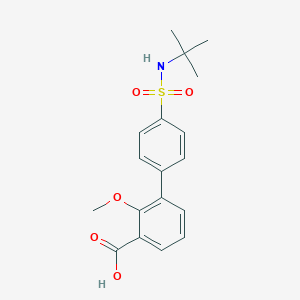

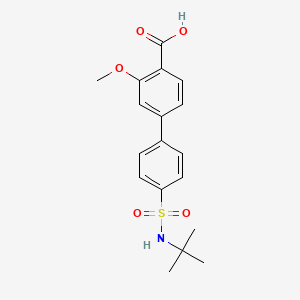

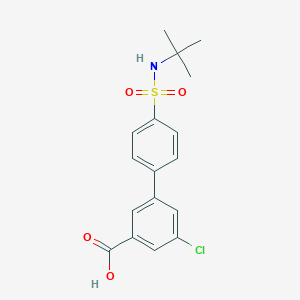
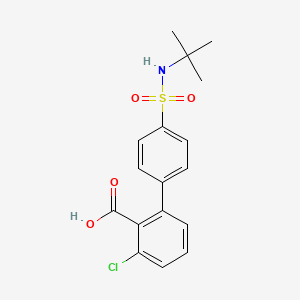


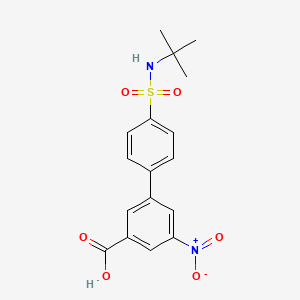
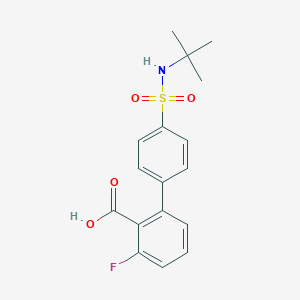
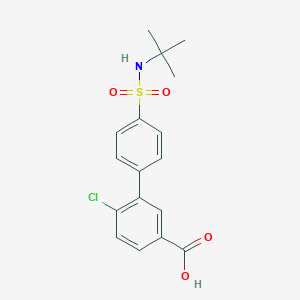
![2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413249.png)
![5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413258.png)
